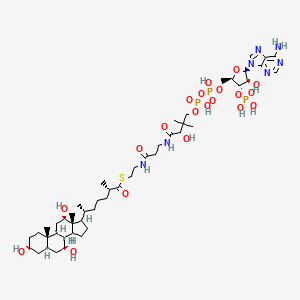

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C48H80N7O20P3S |

|---|---|

Molekulargewicht |

1200.2 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate |

InChI |

InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1 |

InChI-Schlüssel |

MNYDLIUNNOCPHG-SEGQUPMDSA-N |

Isomerische SMILES |

C[C@H](CCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |

Kanonische SMILES |

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, also known as (25S)-THCA-CoA, is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. Its formation involves the stereospecific isomerization of its (25R) epimer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of (25S)-THCA-CoA. Detailed experimental protocols for its analysis and a summary of its key quantitative data are presented to support further research and drug development endeavors targeting bile acid metabolism.

Chemical Structure and Properties

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a complex molecule comprising a steroid nucleus derived from cholesterol, a coenzyme A (CoA) moiety, and a C-27 cholestanoic acid side chain with a specific stereochemistry at the C-25 position.

Table 1: Chemical Identifiers and Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

| Property | Value | Source |

| Chemical Formula | C48H80N7O20P3S | [1] |

| Molecular Weight | 1200.17 g/mol | [1] |

| Exact Mass | 1199.43917013 Da | [2] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (25S)-3α,7α,12α-trihydroxy-5β-cholestan-26-thioate | [3] |

| Synonyms | (25S)-THCA-CoA, (25S)-3,7,12-trihydroxycoprostanoyl-CoA | MedchemExpress |

Table 2: Predicted Physicochemical Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

| Property | Predicted Value | Source |

| Water Solubility | 0.87 g/L | [4] |

| logP | 1.21 | [4] |

| pKa (Strongest Acidic) | 0.83 | [4] |

| pKa (Strongest Basic) | 4.95 | [4] |

| Physiological Charge | -4 | [4] |

Biological Role in Bile Acid Synthesis

(25S)-THCA-CoA is a key intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. The formation of the (25S) stereoisomer from the (25R) form is a crucial step catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[5][6] This isomerization is necessary for the subsequent enzymatic reactions that lead to the shortening of the cholesterol side chain and the formation of cholic acid.

Signaling Pathway of (25S)-THCA-CoA Formation and Metabolism

The conversion of (25R)-THCA-CoA to (25S)-THCA-CoA is an essential step in the bile acid synthesis pathway. The following diagram illustrates the key enzymatic reactions involved.

Caption: Key enzymatic steps in the peroxisomal β-oxidation of THCA-CoA.

Experimental Protocols

Enzymatic Synthesis of (25S)-THCA-CoA

A chemo-enzymatic approach can be employed for the synthesis of (25S)-THCA-CoA.[7] This method involves the initial chemical synthesis of the carboxylic acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid, followed by its enzymatic conversion to the CoA thioester.

Materials:

-

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

DTT

Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, 0.5 mM CoA, and 0.2 mM (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid.

-

Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the reaction progress by HPLC, observing the formation of the (25S)-THCA-CoA peak and the disappearance of the CoA peak.

-

Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.

-

Neutralize the mixture with K₂CO₃ and centrifuge to remove the precipitate.

-

The supernatant containing (25S)-THCA-CoA can be further purified by HPLC.

HPLC Purification of (25S)-THCA-CoA

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of (25S)-THCA-CoA.[8]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phases:

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

-

Mobile Phase B: Acetonitrile

Protocol:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the crude (25S)-THCA-CoA sample.

-

Elute with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.

-

Maintain the column temperature at 30°C.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the (25S)-THCA-CoA peak.

-

Combine the pure fractions and lyophilize to obtain the purified product.

LC-MS/MS Analysis of (25S)-THCA-CoA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of (25S)-THCA-CoA in biological samples.[9]

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

Protocol:

-

Extract (25S)-THCA-CoA from the biological matrix (e.g., liver tissue homogenate) using a suitable solid-phase extraction (SPE) protocol.

-

Reconstitute the dried extract in the initial mobile phase conditions.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analyte using a gradient elution program.

-

Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode. The precursor ion would be the [M-4H]⁴⁻ ion of (25S)-THCA-CoA, and specific product ions would be monitored for quantification and confirmation.

Quantitative Data

Due to the limited commercial availability and the focus on the overall bile acid synthesis pathway in many studies, detailed, publicly available spectroscopic data specifically for the (25S) epimer is scarce. The following table provides expected and calculated data based on its structure and data from closely related compounds.

Table 3: Spectroscopic and Chromatographic Data

| Data Type | Expected/Calculated Values | Notes |

| ¹H NMR | Complex spectrum with characteristic signals for the steroid backbone, the adenosine moiety of CoA, and the cholestanoic acid side chain. The signal for the C-25 proton would be a key diagnostic peak for stereochemical assignment. | Specific chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Approximately 48 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of carbons around the C-25 stereocenter would differ from the (25R) epimer.[10] | |

| Mass Spectrometry (ESI-) | Expected [M-4H]⁴⁻ at m/z ~298.85. Fragmentation would yield characteristic product ions corresponding to the CoA moiety and the steroid structure. | The exact m/z and fragmentation pattern would depend on the instrument and conditions used. |

| HPLC Retention Time | Dependent on the specific column and gradient conditions. The (25S) and (25R) epimers can be separated by RP-HPLC.[11] |

Experimental and Logical Workflows

Workflow for Quantification of (25S)-THCA-CoA in Biological Samples

The following diagram outlines a typical workflow for the quantitative analysis of (25S)-THCA-CoA in a biological matrix such as liver tissue.

Caption: A typical workflow for quantifying (25S)-THCA-CoA in biological samples.

Conclusion

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid biosynthesis. A thorough understanding of its structure, properties, and metabolism is essential for researchers in lipid metabolism and for professionals involved in the development of drugs targeting related metabolic disorders. The provided technical information, including experimental protocols and data summaries, serves as a valuable resource to facilitate further investigation into the role of this important metabolite. The development of specific and robust analytical methods, as outlined, will be crucial for elucidating its precise function and regulation in health and disease.

References

- 1. The role of alpha-methylacyl-CoA racemase in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of alpha-methylacyl-CoA racemase in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid metabolism and signaling in health and disease: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathway of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of bile acids is a critical physiological process for the elimination of cholesterol, emulsification of dietary fats, and signaling in various metabolic pathways. The formation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key step in the acidic (or alternative) pathway of bile acid synthesis. This technical guide provides a comprehensive overview of this biosynthetic pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks involved. This document is intended to serve as a valuable resource for researchers in drug development and metabolic diseases.

The Biosynthetic Pathway: From Cholesterol to a Key Intermediate

The conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver through two main pathways: the classic (or neutral) pathway and the acidic (or alternative) pathway. The acidic pathway is initiated by the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway ultimately leads to the formation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a crucial precursor for cholic acid synthesis.

The subsequent steps of the pathway involve the modification of the steroid nucleus and the shortening of the side chain through a series of reactions that take place in the peroxisomes. The key intermediate, (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), is first activated to its CoA thioester. This activated form then undergoes peroxisomal β-oxidation to yield propionyl-CoA and choloyl-CoA, the CoA ester of cholic acid.

The overall transformation from cholesterol to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA involves a concerted effort of enzymes located in the mitochondria and peroxisomes.

Core Enzymes and Their Kinetic Properties

The enzymatic cascade responsible for the synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is orchestrated by a series of specialized enzymes. Below is a summary of these key enzymes and their known kinetic parameters. Note: Kinetic data for the specific substrates in this pathway are not always available; in such cases, data for closely related substrates are provided as an approximation.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | K_m_ | V_max_ | Cellular Location |

| Sterol 27-hydroxylase | CYP27A1 | Cholesterol | (25R)-26-Hydroxycholesterol, 3β-hydroxy-5-cholestenoic acid | Data not available | Data not available | Mitochondria |

| α-Methylacyl-CoA Racemase | AMACR | (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | Data not available | Data not available | Peroxisome |

| Branched-chain Acyl-CoA Oxidase | ACOX2 | (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | trans-2-enoyl-CoA derivative | Data not available | Data not available | Peroxisome |

| D-Bifunctional Protein | DBP | trans-2-enoyl-CoA derivative | 3-ketoacyl-CoA derivative | Data not available | Data not available | Peroxisome |

| Sterol Carrier Protein X | SCPx | 3-ketoacyl-CoA derivative, Coenzyme A | Choloyl-CoA, Propionyl-CoA | Data not available | Data not available | Peroxisome |

| Bile acid-CoA ligase | BACS/BAL | 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), ATP, CoA | (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, AMP, PPi | ~11 µM (for acetoacetyl-CoA) | Data not available | Endoplasmic Reticulum, Peroxisome |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biosynthetic pathway, as well as for the quantification of bile acid intermediates.

Protocol 1: Recombinant Expression and Purification of Peroxisomal Enzymes

This protocol describes a general workflow for the production of recombinant ACOX2, D-Bifunctional Protein, and SCPx in E. coli or insect cells.

1. Gene Cloning and Vector Construction:

-

The cDNA encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli or pFastBac for insect cells). The construct should include an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Protein Expression:

-

For E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a concentration of 0.1-1 mM. Incubate for 4-16 hours at 16-37°C.

-

For Insect Cells (using Baculovirus Expression Vector System - BEVS): Generate recombinant baculovirus by transfecting insect cells (e.g., Sf9) with the recombinant bacmid DNA. Amplify the viral stock and infect a larger culture of insect cells (e.g., High Five cells) for large-scale protein production.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

-

Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

Protocol 2: Enzyme Activity Assays

2.1. Bile Acid-CoA Ligase (BACS/BAL) Activity Assay:

-

The assay measures the formation of the bile acid-CoA thioester. The reaction mixture contains the purified enzyme, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

The reaction can be monitored by coupling the release of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase, and measuring the decrease in absorbance at 340 nm.

-

Alternatively, the formation of the CoA thioester can be quantified by HPLC analysis.

2.2. Acyl-CoA Oxidase (ACOX2) Activity Assay:

-

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.

-

The reaction mixture includes the purified ACOX2, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, and FAD in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

The production of H₂O₂ can be coupled to a colorimetric or fluorometric reaction. For example, in the presence of horseradish peroxidase, H₂O₂ oxidizes a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent product that can be measured at an excitation of ~530-560 nm and an emission of ~590 nm.

2.3. D-Bifunctional Protein (DBP) Activity Assay:

-

DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

Hydratase Activity: The hydration of the trans-2-enoyl-CoA derivative of THCA can be monitored by the decrease in absorbance at 263 nm.

-

Dehydrogenase Activity: The NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to the 3-ketoacyl-CoA derivative is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

2.4. Sterol Carrier Protein X (SCPx) Thiolase Activity Assay:

-

The thiolytic cleavage of the 3-ketoacyl-CoA derivative of THCA is measured by monitoring the decrease in absorbance of the substrate at around 303-312 nm in the presence of Coenzyme A.

-

The reaction mixture contains the purified SCPx, the 3-ketoacyl-CoA substrate, and Coenzyme A in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

Protocol 3: Quantification of Bile Acid Intermediates by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of bile acid intermediates in biological samples.

1. Sample Preparation:

-

Serum/Plasma: Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile or methanol containing an internal standard (e.g., a deuterated bile acid). Vortex and centrifuge to pellet the proteins.

-

Liver Tissue: Homogenize the tissue in a suitable solvent (e.g., methanol/water) containing an internal standard. Perform a liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) to extract the bile acids.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the bile acid intermediates using a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard for sensitive and specific detection.

-

Quantify the concentration of each bile acid intermediate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Signaling Pathways and Experimental Workflows

The biosynthesis of bile acids is tightly regulated by a complex network of nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR). These receptors act as sensors for bile acids and cholesterol, respectively, and modulate the expression of genes encoding the key enzymes in the biosynthetic pathways.

Regulatory Signaling Pathway

The following diagram illustrates the core regulatory network governing bile acid synthesis.

Experimental Workflow for Studying Pathway Regulation

The following workflow outlines a typical experimental approach to investigate the regulation of the biosynthetic pathway.

Conclusion

This technical guide provides a detailed overview of the biosynthetic pathway leading to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a key intermediate in the acidic pathway of bile acid synthesis. The information presented, including the roles of key enzymes, quantitative data, experimental protocols, and regulatory mechanisms, is intended to be a valuable resource for scientists and researchers in the fields of drug discovery and metabolic disease. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies targeting bile acid metabolism and related disorders. Further research is warranted to elucidate the precise kinetic parameters of all enzymes with their specific substrates within this pathway to refine our understanding and enable more accurate modeling of bile acid biosynthesis.

The Metabolic Fate of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of bile acids is a critical physiological process for the elimination of cholesterol, emulsification of dietary lipids, and signaling in various metabolic pathways. The formation of mature C24 bile acids from cholesterol involves a complex series of enzymatic reactions occurring in different subcellular compartments. A key intermediate in this process is the C27 bile acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. Its conversion to cholic acid requires a dedicated set of enzymes primarily located in the peroxisome. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, their regulation, quantitative aspects, and the experimental protocols used for their study.

The Peroxisomal β-Oxidation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA

The journey from the C27 bile acid precursor, (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), to the mature C24 bile acid, cholic acid, involves several key enzymatic steps. The initial activation and subsequent peroxisomal β-oxidation are central to this transformation.

Activation to a CoA-Thioester

Before entering the peroxisome for side-chain shortening, the C27 bile acid intermediate, (25R)-THCA, must be activated to its coenzyme A (CoA) thioester. This activation is catalyzed by bile acyl-CoA synthetase (BACS) , encoded by the SLC27A5 gene, and/or very long-chain acyl-CoA synthetase (VLCS) , encoded by the SLC27A2 gene. This reaction occurs at the endoplasmic reticulum.

Isomerization by α-Methylacyl-CoA Racemase (AMACR)

The resulting (25R)-THCA-CoA is then transported into the peroxisome. The stereochemistry at the C25 position is crucial for the subsequent enzymatic steps. The enzyme α-methylacyl-CoA racemase (AMACR) , also known as P504S, catalyzes the epimerization of (25R)-THCA-CoA to its (25S)-stereoisomer, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.[1][2][3] This conversion is essential as the subsequent β-oxidation enzymes are specific for the (25S)-isomer.[3][4] AMACR is a peroxisomal and mitochondrial enzyme and is a well-established biomarker for prostate cancer, where its expression is significantly upregulated.[5][6][7]

Peroxisomal β-Oxidation Cascade

(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA then undergoes one round of β-oxidation to shorten the side chain by three carbons, yielding choloyl-CoA (the CoA ester of cholic acid) and propionyl-CoA. This process involves the sequential action of three key enzymes:

-

Acyl-CoA Oxidase 2 (ACOX2): Also known as branched-chain acyl-CoA oxidase, ACOX2 catalyzes the first and rate-limiting step of the peroxisomal β-oxidation of 2-methyl-branched fatty acyl-CoAs and C27-bile acid intermediates.[8][9][10] It introduces a double bond between C24 and C25 of the cholestanoic acid side chain.[11] ACOX2 is the only human acyl-CoA oxidase involved in bile acid biosynthesis.[8]

-

D-Bifunctional Protein (DBP): This enzyme, encoded by the HSD17B4 gene, exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond introduced by ACOX2 and then oxidizes the resulting hydroxyl group to a keto group.

-

Sterol Carrier Protein X (SCPx): This protein contains a 3-ketoacyl-CoA thiolase domain that catalyzes the final step of β-oxidation. It cleaves the C24-C25 bond, releasing choloyl-CoA and propionyl-CoA.

Alternative Pathways

Evidence from knockout mouse models suggests the existence of alternative pathways for bile acid synthesis that are independent of AMACR.[12] Peroxisomal multifunctional enzyme type 1 (MFE-1) has been implicated in these alternative routes, contributing to the residual C24-bile acid pool observed in AMACR-deficient mice.[12]

The metabolic pathway is illustrated in the following diagram:

Quantitative Data

| Enzyme | Gene | Organism | Tissue/Cell Line | Parameter | Value | Reference(s) |

| AMACR | AMACR | Human | Prostate Cancer | mRNA Expression | ~9-fold increase vs. normal | [5] |

| AMACR | AMACR | Human | Prostate Cancer | Protein Expression | 88% of carcinomas score higher than normal | [5] |

| ACOX2 | ACOX2 | Human | Hepatocellular Carcinoma | mRNA Expression | Lower in tumor vs. control | [7] |

| ACOX2 | ACOX2 | Human | Hepatocellular Carcinoma | Protein Expression | Lower in tumor vs. control | [7] |

| C27 Bile Acids | - | Human | AMACR Deficiency | Plasma Pristanic Acid | 12.8 µmol/L (normal: 0–1.5) | [13] |

| C27 Bile Acids | - | Human | AMACR Deficiency | Plasma DHCA | 10.96 µmol/L (normal: <0.04) | [13] |

| C27 Bile Acids | - | Human | AMACR Deficiency | Plasma THCA | 0.59 µmol/L (normal: <0.04) | [13] |

| C27 Bile Acids | - | Human | ACOX2 Deficiency | Plasma Tauro-THCA | 7.94 µM (normal: <0.31) | [11] |

| C27 Bile Acids | - | Human | ACOX2 Deficiency | Urinary Tauro-THCA | 66.19 µmol/mol creatinine (normally absent) | [11] |

Table 1: Quantitative Data on Enzyme Expression and Bile Acid Intermediates.

Regulation of Peroxisomal Bile Acid Metabolism

The expression and activity of the enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA are tightly regulated by a network of nuclear receptors and other signaling molecules.

Transcriptional Regulation by Nuclear Receptors

-

Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a master regulator of lipid metabolism, including peroxisomal β-oxidation.[14] It forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The human ACOX gene promoter contains a functional PPRE, indicating direct transcriptional regulation by PPARα.[15][16]

-

Liver X Receptors (LXRs): LXRs (LXRα and LXRβ) are oxysterol sensors that play a key role in cholesterol homeostasis.[9][14] They have been shown to regulate the expression of genes involved in peroxisomal β-oxidation, in some cases independently of PPARα.[17]

-

Farnesoid X Receptor (FXR): FXR is a bile acid receptor that controls the expression of genes involved in bile acid synthesis and transport.[18] Activation of FXR can lead to increased expression of PPARα, thereby indirectly promoting fatty acid β-oxidation.[18][19] Intestinal FXR signaling can also repress hepatic fatty acid oxidation through the FGF15/19 pathway.[20]

Post-Translational and Allosteric Regulation

-

Nudix Hydrolase 7 (Nudt7): Nudt7 is a peroxisomal enzyme that hydrolyzes CoA and acyl-CoA esters, including bile acid-CoAs.[15][16][21] By controlling the size of the peroxisomal acyl-CoA pool, Nudt7 can regulate the flux through the β-oxidation pathway.[1][22] Overexpression of Nudt7 has been shown to decrease bile acid levels and the rate of peroxisomal fatty acid oxidation.[1][22]

The interplay of these regulatory pathways is depicted below:

References

- 1. Overexpression of Nudt7 decreases bile acid levels and peroxisomal fatty acid oxidation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]

- 4. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nordiqc.org [nordiqc.org]

- 6. nordiqc.org [nordiqc.org]

- 7. ACOX2 is a prognostic marker and impedes the progression of hepatocellular carcinoma via PPARα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver X receptor-mediated gene regulation and cholesterol homeostasis in brain: relevance to Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Role of AMACR (α-methylacyl-CoA racemase) and MFE-1 (peroxisomal multifunctional enzyme-1) in bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Variable clinical phenotypes of alpha‐methylacyl‐CoA racemase deficiency: Report of four cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of a Gene Sharing a Promoter and Peroxisome Proliferator-Response Elements With Acyl-CoA Oxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Intestinal farnesoid X receptor signaling controls hepatic fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NUDT7 regulates total hepatic CoA levels and the composition of the intestinal bile acid pool in male mice fed a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overexpression of Nudt7 decreases bile acid levels and peroxisomal fatty acid oxidation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular localization of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA metabolism

An In-depth Technical Guide on the Cellular Localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a critical intermediate in bile acid synthesis, is a complex process involving multiple subcellular compartments. This technical guide provides a comprehensive overview of the cellular localization of the enzymes and pathways responsible for its conversion into mature C24 bile acids. We present a detailed metabolic map, quantitative data on enzyme distribution, and step-by-step experimental protocols for the characterization of these processes. This guide is intended to serve as a valuable resource for researchers in the fields of hepatology, metabolic diseases, and drug development.

Introduction

Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Their synthesis from cholesterol is a major pathway for cholesterol catabolism in the liver. The formation of the primary bile acids, cholic acid and chenodeoxycholic acid, involves a series of enzymatic modifications that occur in various subcellular organelles, including the endoplasmic reticulum (ER), mitochondria, peroxisomes, and the cytosol.

A key step in this pathway is the shortening of the C27 steroid side chain of cholesterol to produce C24 bile acids. This process begins with the formation of C27-bile acid intermediates, such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). Following its activation to a CoA thioester, the (25R)-isomer of THCA-CoA is converted to the (25S)-isomer, which then undergoes β-oxidation. This guide focuses on the cellular machinery responsible for the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

The Metabolic Pathway and Its Cellular Localization

The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid involves a series of enzymatic reactions distributed across multiple organelles. The overall pathway is depicted below, followed by a detailed description of each step's localization.

Overview of the Metabolic Pathway

Detailed Localization of Metabolic Steps

-

Endoplasmic Reticulum (ER) and Mitochondria: Formation of C27-Bile Acid Intermediates: The initial steps of bile acid synthesis, which involve modifications to the steroid nucleus of cholesterol and oxidation of the side chain to form (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), occur in the ER and mitochondria.[1]

-

Endoplasmic Reticulum: Activation to CoA Thioester: Before the C27-bile acid intermediate can be further metabolized, it must be activated to its coenzyme A (CoA) thioester. This activation of THCA to (25R)-THCA-CoA is catalyzed by bile acid-CoA synthetase (BACS) or very long-chain acyl-CoA synthetase (VLCS), which are predominantly located in the endoplasmic reticulum.[2][3][4]

-

Peroxisomes: Racemization and β-Oxidation: The (25R)-THCA-CoA is then transported into the peroxisomes. Inside the peroxisome, the crucial step of stereochemical inversion from the (25R)-isomer to the (25S)-isomer is catalyzed by α-methylacyl-CoA racemase (AMACR).[1][5] This conversion is necessary because the subsequent β-oxidation enzymes are specific for the (25S)-stereoisomer. The peroxisomal β-oxidation pathway then shortens the side chain of (25S)-THCA-CoA to produce cholyl-CoA, a C24 bile acid. This multi-step process involves the enzymes acyl-CoA oxidase 2 (ACOX2), D-bifunctional protein, and sterol carrier protein x (SCPx) or peroxisomal thiolase.[6][7][8]

-

Peroxisomes and Cytosol: Conjugation: The final step in the synthesis of primary bile salts is the conjugation of cholyl-CoA with either taurine or glycine. This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). BAAT activity is found in both the peroxisomes and the cytosol.[6][9][10]

Quantitative Data on Enzyme Subcellular Distribution

The following tables summarize the available quantitative data on the subcellular distribution and specific activities of the key enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

Table 1: Subcellular Distribution of Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Activity in Rat Liver

| Subcellular Fraction | Percentage of Total Activity |

| Cytosol | 65-75%[6][11] |

| Peroxisomes | 15-17%[6][11] |

| Mitochondria | 5-10%[6][11] |

Table 2: Specific Activity of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) Ligase in Rat Liver Fractions

| Subcellular Fraction | Specific Activity (nmol/mg protein/hr) |

| Crude Microsomal Fraction | 124-159[12] |

| Purified Rough Endoplasmic Reticulum | 184-220[12] |

Table 3: Subcellular Localization of α-methylacyl-CoA racemase (AMACR) Activity

| Species | Peroxisomes | Mitochondria |

| Human | 80-90%[5] | 10-20%[5] |

| Mouse | ~50%[5] | ~50%[5] |

| Rat | Predominantly Mitochondrial[5] | Predominantly Mitochondrial[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the cellular localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA metabolism.

Subcellular Fractionation of Rat Liver

This protocol describes the isolation of nuclei, mitochondria, peroxisomes, and microsomes from rat liver by differential centrifugation and density gradient centrifugation.

Materials:

-

Fresh rat liver

-

Homogenization buffer (0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

-

Iodixanol or Sucrose solutions for density gradient

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Homogenization: Mince fresh rat liver and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.[1]

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 750 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and cell debris.[1]

-

Mitochondrial Fraction Isolation: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at 3,500 x g for 10 minutes at 4°C. The pellet is the crude mitochondrial fraction.[13]

-

Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C. The pellet contains the microsomes (ER), and the supernatant is the cytosolic fraction.[1]

-

Peroxisome and Mitochondria Purification: Resuspend the crude mitochondrial fraction and layer it onto a pre-formed iodixanol or sucrose density gradient. Centrifuge at high speed (e.g., 105,000 x g) for 1.5 hours.[1] Collect the fractions corresponding to purified mitochondria and peroxisomes based on their density.

Immunofluorescence Staining for Protein Localization in Hepatocytes

This protocol outlines the steps for visualizing the subcellular localization of a target enzyme using immunofluorescence microscopy.

Materials:

-

Hepatocytes cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against the target enzyme

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Wash the cultured hepatocytes with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Enzyme Activity Assays

4.3.1. α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This assay is based on the conversion of a radiolabeled (R)-stereoisomer substrate to the (S)-stereoisomer, which is then susceptible to β-oxidation, releasing a radioactive product.[14]

Materials:

-

Subcellular fraction lysate

-

[2-³H]-(25R)-THCA-CoA or other suitable (R)-stereoisomer substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Trichloroacetic acid (TCA)

-

Reverse-phase silica gel column

-

Scintillation counter

Procedure:

-

Incubate the subcellular fraction lysate with the radiolabeled substrate in the assay buffer at 37°C.

-

Stop the reaction by adding TCA.

-

Separate the released tritiated water ([³H]₂O) from the unreacted substrate by passing the reaction mixture through a reverse-phase silica gel column.

-

Quantify the radioactivity in the eluate using a scintillation counter. The amount of [³H]₂O produced is proportional to the AMACR activity.

4.3.2. Bile Acid-CoA Ligase Activity Assay

This assay measures the formation of the CoA thioester of a bile acid.

Materials:

-

Microsomal fraction

-

Bile acid substrate (e.g., cholic acid)

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Incubate the microsomal fraction with the bile acid, CoA, ATP, and MgCl₂ in the assay buffer at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Separate the formed bile acid-CoA thioester from the unreacted substrates by HPLC.

-

Quantify the amount of product formed by monitoring the absorbance at a specific wavelength (e.g., 260 nm for the adenine ring of CoA).

Conclusion

The metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a highly compartmentalized process, requiring the coordinated action of enzymes located in the endoplasmic reticulum, mitochondria, peroxisomes, and cytosol. Understanding the precise cellular localization of these metabolic steps is fundamental for elucidating the regulation of bile acid synthesis and for identifying potential targets for therapeutic intervention in metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate this intricate metabolic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. uniprot.org [uniprot.org]

- 3. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]

- 12. Subcellular localization of 3 alpha, 7 alpha-dihydroxy- and 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoyl-coenzyme A ligase(s) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of Mitochondria, Mitochondrial Membranes, Lysosomes, Peroxisomes, and Golgi Membranes from Rat Liver | Springer Nature Experiments [experiments.springernature.com]

- 14. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Peroxisomal Conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to Cholic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biosynthesis of primary bile acids from cholesterol is a multi-step, multi-organelle process culminating in the peroxisome. This technical guide provides an in-depth examination of the final β-oxidation steps that convert the C27 intermediate, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), into the C24 primary bile acid, cholic acid, and propionyl-CoA. This conversion is critical for cholesterol homeostasis, lipid digestion, and signaling. Deficiencies in the enzymes of this pathway lead to severe inborn errors of bile acid synthesis, characterized by the accumulation of toxic C27 bile acid intermediates. This document details the enzymatic reactions, regulatory context, and key experimental protocols relevant to the study of this pathway, serving as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Bile Acid Synthesis

Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver hepatocytes.[1][2] They play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3] Furthermore, bile acids are now recognized as important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5, regulating the expression of genes involved in lipid, glucose, and energy metabolism.[4][5]

The conversion of cholesterol to the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is the principal pathway for cholesterol catabolism in mammals.[1][6] This process involves over 17 enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.[1][7] The synthesis is initiated through two main pathways: the "classic" or "neutral" pathway, which starts with cholesterol 7α-hydroxylase (CYP7A1) and is the rate-limiting step, and the "alternative" or "acidic" pathway, initiated by sterol 27-hydroxylase (CYP27A1).[8][9] Both pathways converge to produce C27 bile acid intermediates, namely 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA), the precursors for CA and CDCA, respectively.[10]

The final stage of primary bile acid synthesis involves the shortening of the C27 steroid side chain by three carbons, which occurs exclusively within the peroxisome via a β-oxidation cascade.[10][11] This guide focuses specifically on the conversion of the CoA-activated form of THCA to cholic acid.

The Peroxisomal β-Oxidation of THCA-CoA

Before entering the peroxisome, THCA, formed in the mitochondria and endoplasmic reticulum, must be activated to its coenzyme A (CoA) thioester, THCA-CoA. This activation is primarily catalyzed by bile acid-CoA synthetase (BACS) located at the endoplasmic reticulum.[10] The resulting THCA-CoA is then transported into the peroxisomal matrix by the ATP-binding cassette transporter ABCD3 (also known as PMP70).[12]

Inside the peroxisome, the (25R)-isomer of THCA-CoA, the natural product of cholesterol side-chain oxidation, undergoes a series of enzymatic reactions to yield cholic acid and propionyl-CoA.[10][12]

Enzymatic Steps:

-

Racemization: The initial substrate, (25R)-THCA-CoA, is not a substrate for the first oxidase enzyme. Therefore, α-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of the C-25 chiral center from the R-configuration to the S-configuration, producing (25S)-THCA-CoA.[10][12]

-

Oxidation: Acyl-CoA oxidase 2 (ACOX2), a branched-chain acyl-CoA oxidase, introduces a double bond between C-24 and C-25 of (25S)-THCA-CoA.[12][13][14] This reaction is the first committed step of β-oxidation within the peroxisome and results in the formation of 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA.[13][15]

-

Hydration & Dehydrogenation: The subsequent hydration and dehydrogenation steps are both catalyzed by a single enzyme, D-bifunctional protein (DBP), which possesses two distinct active sites.[10][16]

-

Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, such as sterol carrier protein 2 (SCP2)/3-oxoacyl-CoA thiolase, which cleaves the C24-C25 bond. This releases the 24-carbon cholyl-CoA and the 3-carbon propionyl-CoA.[12] Cholyl-CoA is then conjugated with either glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) within the peroxisome before being exported from the hepatocyte.[10]

Visualization of the Pathway

Diagram 1: Peroxisomal Conversion of THCA-CoA to Cholic Acid

Caption: Enzymatic cascade for the conversion of THCA-CoA to Cholyl-CoA in the peroxisome.

Quantitative Data

Quantitative kinetic data for the specific human enzymes in this pathway are not extensively reported in readily available literature. However, deficiencies in these enzymes lead to significant changes in bile acid profiles, which are used for diagnostic purposes.

Table 1: Enzymes of Peroxisomal Cholic Acid Synthesis

| Enzyme | Gene | Location | Function in Pathway | Associated Disorder |

| α-methylacyl-CoA racemase | AMACR | Peroxisome | Epimerization of (25R)-THCA-CoA to (25S)-THCA-CoA | AMACR Deficiency |

| Acyl-CoA oxidase 2 | ACOX2 | Peroxisome | Oxidation of (25S)-THCA-CoA | ACOX2 Deficiency[14][18] |

| D-bifunctional protein | HSD17B4 | Peroxisome | Hydration and Dehydrogenation of the side chain | DBP Deficiency[16][19] |

| Peroxisomal Thiolase | e.g., SCP2 | Peroxisome | Thiolytic cleavage to release Cholyl-CoA and Propionyl-CoA | Zellweger Spectrum Disorders |

Table 2: Diagnostic Bile Acid Levels in ACOX2 and DBP Deficiencies

| Analyte | Normal Serum Range | ACOX2 Deficiency | DBP Deficiency |

| Cholic Acid (CA) | Variable, typically major component | Markedly Reduced | Markedly Reduced |

| Chenodeoxycholic Acid (CDCA) | Variable, typically major component | Markedly Reduced | Markedly Reduced |

| THCA | Trace / Undetectable | Markedly Elevated | Markedly Elevated [20] |

| DHCA | Trace / Undetectable | Markedly Elevated | Markedly Elevated [20] |

| C29-Dicarboxylic Acids | Not present | Not present | Elevated |

Note: Ranges are indicative and vary by laboratory. THCA = 3α,7α,12α-trihydroxy-5β-cholestanoic acid; DHCA = 3α,7α-dihydroxy-5β-cholestanoic acid.

Regulation of Bile Acid Synthesis

The peroxisomal steps of bile acid synthesis are not considered primary regulatory points. The overall rate of synthesis is tightly controlled at the transcriptional level of earlier enzymes, primarily CYP7A1.[3][6] Bile acids returning to the liver from the intestine activate FXR, which induces the expression of the Small Heterodimer Partner (SHP).[1][5] SHP, in turn, represses the transcription of the CYP7A1 gene, creating a negative feedback loop that maintains bile acid homeostasis.[1][5] In the intestine, FXR activation by bile acids also induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to further repress CYP7A1 expression.[1]

Diagram 2: Feedback Regulation of Bile Acid Synthesis```dot

Caption: Workflow for the quantitative analysis of bile acids from serum samples.

Acyl-CoA Oxidase 2 (ACOX2) Activity Assay

This protocol is a coupled spectrophotometric assay adapted from general acyl-CoA oxidase assays. [21]It measures the production of H₂O₂ as ACOX2 acts on its substrate.

Objective: To determine the enzymatic activity of ACOX2.

Principle:

-

ACOX2: (25S)-THCA-CoA + O₂ → 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA + H₂O₂

-

Coupling Reaction: 2 H₂O₂ + 4-Aminoantipyrine + Phenol --(Peroxidase)--> Quinoneimine dye (A₅₀₀nm) + 4 H₂O

Materials:

-

Source of ACOX2 (e.g., liver tissue homogenate, purified recombinant protein).

-

(25S)-THCA-CoA substrate (requires custom synthesis or specialized vendor).

-

MES Buffer (50 mM, pH 8.0). [21]* 4-Aminoantipyrine (4-AAP) solution. [21]* Phenol solution. [21]* Horseradish Peroxidase (HRP) solution. [21]* Flavin Adenine Dinucleotide (FAD) solution (as a cofactor). [21]* Spectrophotometer capable of reading at 500 nm.

Procedure:

-

Prepare Working Solution: Immediately before use, prepare a working solution containing MES buffer, 4-AAP, phenol, FAD, and HRP.

-

Assay Setup:

-

In a cuvette, add 2.9 mL of the working solution.

-

Add 0.1 mL of the enzyme sample (or buffer for blank).

-

Equilibrate at 30°C for 3-5 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding 0.1 mL of the (25S)-THCA-CoA substrate solution.

-

Mix by gentle inversion.

-

-

Measurement:

-

Immediately place the cuvette in the spectrophotometer thermostated at 30°C.

-

Record the increase in absorbance at 500 nm over 5 minutes.

-

-

Calculation:

-

Calculate the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of the quinoneimine dye to convert the rate into µmol of H₂O₂ produced per minute per mg of protein. (Note: 1 mole of substrate produces 1 mole of H₂O₂, which forms 0.5 mole of the dye).

-

Conclusion

The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid represents the final, crucial stage of primary bile acid synthesis. This peroxisomal β-oxidation pathway, involving the sequential action of AMACR, ACOX2, D-bifunctional protein, and a thiolase, is indispensable for maintaining cholesterol homeostasis and producing molecules vital for digestion and metabolic signaling. Understanding the intricacies of this pathway is paramount for diagnosing and developing therapies for inborn errors of bile acid synthesis, where the accumulation of toxic C27 intermediates leads to severe liver and neurological disease. [14][22]The analytical and enzymatic methods detailed herein provide a foundation for researchers and clinicians to investigate this pathway, explore its role in metabolic health, and identify novel therapeutic targets.

References

- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. youtube.com [youtube.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Bile acid biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxisomes and bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. explorationpub.com [explorationpub.com]

- 13. Identification of 3 alpha, 7 alpha, 12 alpha-trihydroxy-5 beta-cholest-24-enoic acid as an intermediate in the peroxisomal conversion of 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid to cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 16. mdpi.com [mdpi.com]

- 17. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]

- 18. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diagnosis of D-Bifunctional Protein Deficiency through Whole-Genome Sequencing: Implications for Cost-Effective Care - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. ACOX2 deficiency: An inborn error of bile acid synthesis identified in an adolescent with persistent hypertransaminasemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: From Discovery to Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. We delve into the historical context of its discovery, its central role in the bile acid synthesis pathway, and its clinical significance, particularly in the context of peroxisomal biogenesis disorders such as Zellweger syndrome. This document offers detailed experimental protocols for the analysis of THCA-CoA and related C27 bile acid intermediates, presents quantitative data on their concentrations in biological matrices, and provides visualizations of the relevant biochemical pathways and experimental workflows to aid researchers and professionals in drug development.

Discovery and Historical Context

The journey to understanding the intricate pathway of bile acid synthesis has been a long and collaborative effort. While the initial discovery of cholic acid dates back to the 19th century, the elucidation of the complex enzymatic steps and the identification of key intermediates like 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA occurred much later.

Early research in the mid-20th century focused on the conversion of cholesterol to primary bile acids, cholic acid and chenodeoxycholic acid. Seminal work in the 1960s and 1970s began to unravel the series of hydroxylation and oxidation reactions required for this transformation. The critical role of peroxisomes in the final steps of bile acid synthesis, specifically the β-oxidation of the C27 steroid side chain, was a significant breakthrough. This discovery was intimately linked to the study of a group of severe genetic disorders known as peroxisome biogenesis disorders (PBDs), with Zellweger syndrome being the most severe form.

In patients with Zellweger syndrome, the absence or dysfunction of peroxisomes leads to the accumulation of very-long-chain fatty acids and C27 bile acid intermediates, including the precursor to THCA-CoA, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1] The identification of these accumulating metabolites in patients was a pivotal moment, directly implicating peroxisomal β-oxidation in the bile acid synthesis pathway and highlighting the pathological consequences of its disruption.[1] Subsequent research focused on identifying the specific enzymatic steps within the peroxisome, leading to the characterization of the enzymes that convert THCA to cholic acid via the formation of the CoA thioester, THCA-CoA.

The Role of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in Bile Acid Synthesis

3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis, which is the major pathway for the production of cholic acid in humans.[2][3] This pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[2] A series of enzymatic reactions then modify the steroid nucleus, leading to the formation of 5β-cholestane-3α,7α,12α-triol.[4]

The side chain of this triol is then oxidized in the mitochondria to form 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1] Before it can be further metabolized, THCA must be activated to its coenzyme A (CoA) ester, forming 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). This activation is catalyzed by a bile acid-CoA ligase.

Once formed, THCA-CoA enters the peroxisome, where it undergoes a single round of β-oxidation. This process involves a series of enzymatic reactions that shorten the side chain by three carbons, ultimately yielding choloyl-CoA and propionyl-CoA. Choloyl-CoA is then conjugated with either glycine or taurine to form the primary bile salts, glycocholic acid and taurocholic acid, which are then secreted into the bile.

Signaling Pathway of Cholic Acid Synthesis

The synthesis of cholic acid is a tightly regulated process. The diagram below illustrates the key steps and regulatory feedback loops involved in the conversion of cholesterol to cholic acid, highlighting the central position of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.

Caption: The classical pathway of cholic acid synthesis.

Clinical Significance: Zellweger Syndrome and Other Peroxisomal Disorders

The clinical relevance of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursors is most evident in the context of peroxisomal biogenesis disorders (PBDs), a group of autosomal recessive genetic disorders characterized by impaired peroxisome formation.[5] The Zellweger spectrum of PBDs includes Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD).

In these disorders, the defect in peroxisomal β-oxidation leads to a blockage in the bile acid synthesis pathway.[1] As a result, C27 bile acid intermediates, including THCA and its derivatives, accumulate in the liver, blood, and other tissues.[1] This accumulation is believed to contribute significantly to the liver disease (cholestasis, cirrhosis, and liver failure) that is a prominent feature of these disorders. The inability to produce sufficient amounts of primary bile acids also leads to malabsorption of fats and fat-soluble vitamins.

The measurement of C27 bile acids in plasma or urine is a key diagnostic marker for PBDs.[6] Tandem mass spectrometry is a highly sensitive and specific method for the quantification of these metabolites.[6]

Quantitative Data

The concentrations of bile acid intermediates can vary depending on the biological matrix, species, and the presence of disease. The following tables summarize available quantitative data for key intermediates in the cholic acid synthesis pathway.

Table 1: Concentration of Bile Acid Intermediates in Human Liver

| Compound | Concentration (nmol/g liver tissue) | Reference |

| Chenodeoxycholic acid | 35.7 ± 17.8 | [7] |

| Cholic acid | 25.9 ± 11.9 | [7] |

| Total Bile Acids | 61.6 ± 29.7 | [7] |

Table 2: Serum Concentrations of C27 Bile Acids in Peroxisomal Biogenesis Disorders

| Patient Group | Total C27 Bile Acids (μmol/L) | Reference |

| Adult Controls | 0.007 ± 0.004 | [6] |

| Patients with Peroxisomal Disorders | Markedly elevated (e.g., 10.61 ± 0.92 in 2-methylacyl-CoA racemase deficiency) | [6] |

Experimental Protocols

Accurate measurement of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and related compounds is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.

Sample Preparation from Liver Tissue for LC-MS/MS Analysis

This protocol outlines a common procedure for extracting bile acids from liver tissue for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Homogenization:

-

Weigh approximately 50-100 mg of frozen liver tissue.

-

Add the tissue to a tube containing ceramic beads and 1 mL of ice-cold 80% methanol.

-

Homogenize the tissue using a bead-beater homogenizer for 2-3 cycles of 45 seconds, with cooling on ice between cycles.

-

-

Protein Precipitation and Extraction:

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the extracted bile acids.

-

To the remaining pellet, add another 500 µL of 80% methanol, vortex briefly, and centrifuge again.

-

Pool the two supernatants.

-

-

Drying and Reconstitution:

-

Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in 100-200 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).

-

Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

-

-

Analysis:

-

Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

Experimental Workflow for Bile Acid Analysis

The following diagram illustrates a typical workflow for the analysis of bile acids from biological samples.

Caption: A generalized workflow for bile acid analysis.

Enzymatic Assay for Acyl-CoA Oxidase Activity

This protocol describes a spectrophotometric assay for measuring the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation of THCA-CoA.[9] The assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

-

Substrate: 100 µM 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) in assay buffer.

-

Horseradish Peroxidase (HRP): 10 units/mL in assay buffer.

-

4-Aminoantipyrine (4-AAP): 5 mM in assay buffer.

-

Phenol: 10 mM in assay buffer.

-

Enzyme Sample: Purified or partially purified acyl-CoA oxidase, or a cell/tissue homogenate.

Procedure:

-

Prepare a reaction master mix containing HRP, 4-AAP, and phenol in the assay buffer.

-

In a 96-well plate, add 180 µL of the master mix to each well.

-

Add 10 µL of the enzyme sample to each well.

-

Initiate the reaction by adding 10 µL of the THCA-CoA substrate.

-

Immediately measure the increase in absorbance at 500 nm at 37°C for 10-20 minutes in a microplate reader. The rate of color development is proportional to the acyl-CoA oxidase activity.

-

A blank reaction without the enzyme or substrate should be included to correct for any background signal.

Calculation:

The activity of the enzyme can be calculated using the molar extinction coefficient of the colored product (quinoneimine dye).

Conclusion

3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid synthesis. Its study has not only been fundamental to our understanding of cholesterol metabolism but has also provided critical insights into the pathophysiology of severe genetic disorders like Zellweger syndrome. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers and clinicians to further investigate the role of this and other bile acid intermediates in health and disease. Future research in this area holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of metabolic and liver disorders.

References

- 1. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. youtube.com [youtube.com]

- 4. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 5. Oral bile acid treatment and the patient with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

The Crossroads of Peroxisomal Dysfunction: An In-depth Technical Guide to the Accumulation of Trihydroxy-5β-cholestanoyl-CoA in Zellweger Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zellweger syndrome (ZS) is the most severe of the Zellweger spectrum disorders (ZSDs), a group of autosomal recessive disorders characterized by deficient peroxisome biogenesis. This profound cellular defect disrupts numerous metabolic pathways, leading to the accumulation of toxic intermediates. A key hallmark of ZS is the accumulation of C27-bile acid precursors, most notably 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). The failure to metabolize THCA-CoA to cholic acid, a mature C24-bile acid, contributes significantly to the severe liver disease and multi-organ dysfunction observed in ZS patients. This technical guide provides a comprehensive overview of the biochemical basis for THCA-CoA accumulation in ZS, details of its quantification, and an exploration of the downstream cellular consequences, with a focus on providing actionable insights for researchers and drug development professionals.

Biochemical Basis of THCA-CoA Accumulation in Zellweger Syndrome

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, is a multi-step process that begins with cholesterol in the liver. While the initial steps occur in the cytoplasm and endoplasmic reticulum, the final crucial step of side-chain shortening of the C27 intermediates, di- and trihydroxycholestanoic acid (DHCA and THCA), takes place exclusively within the peroxisome through a β-oxidation process.[1][2]

In individuals with Zellweger syndrome, mutations in PEX genes lead to defective peroxisome assembly, resulting in either absent or non-functional peroxisomes.[3] This critical organellar deficiency means that the enzymatic machinery required for the peroxisomal β-oxidation of THCA-CoA is absent or mislocalized, leading to a metabolic roadblock. The enzyme responsible for the initial step in this process is a branched-chain acyl-CoA oxidase.[4] Subsequent steps are catalyzed by D-bifunctional protein and sterol carrier protein X.[4] The inability to perform this single cycle of β-oxidation prevents the conversion of THCA-CoA into choloyl-CoA and propionyl-CoA.[5] Consequently, THCA and its CoA ester accumulate in various tissues and bodily fluids of ZS patients.[3][6][7]

// Annotation for Zellweger Syndrome Block Block [label="Block in\nZellweger Syndrome", shape=plaintext, fontcolor="#EA4335", fontsize=12]; THCA_CoA -> Block [style=invis]; Block -> Beta_Oxidation [style=invis]; } Bile Acid Synthesis Pathway and the Defect in Zellweger Syndrome.

Quantitative Data on the Accumulation of THCA

Direct quantification of THCA-CoA in patient samples is technically challenging and not routinely performed in clinical settings. However, the measurement of its precursor, THCA, in plasma and urine serves as a reliable and well-established biomarker for Zellweger syndrome. The accumulation of THCA is a direct consequence of the metabolic block in its peroxisomal degradation.

| Analyte | Sample Type | Zellweger Syndrome Patients | Healthy Controls | Reference |

| THCA | Plasma | Significantly Elevated | Not typically detected or at very low levels | [3][8] |

| DHCA | Plasma | Significantly Elevated | Not typically detected or at very low levels | [3][8] |

| THCA | Urine | Markedly Increased | Not typically detected or at very low levels | [7] |

| DHCA | Urine | Markedly Increased | Not typically detected or at very low levels | [7] |

Table 1: Accumulation of C27-Bile Acid Intermediates in Zellweger Syndrome.

In a study involving a PEX1-G843D knock-in mouse model of Zellweger syndrome, significant elevations of DHCA and THCA were observed in feces, plasma, and liver homogenates of affected mice compared to healthy controls.[5]

| Tissue | DHCA (relative level) | THCA (relative level) |

| Feces | ~15-fold increase | ~10-fold increase |

| Plasma | ~20-fold increase | ~5-fold increase |

| Liver | ~10-fold increase | ~3-fold increase |

Table 2: Relative Levels of DHCA and THCA in a PEX1-G843D Mouse Model of Zellweger Syndrome (Affected vs. Healthy). [5]

Experimental Protocols for THCA-CoA Quantification

The accurate quantification of acyl-CoA species like THCA-CoA from biological samples is a complex procedure requiring meticulous sample handling to prevent degradation and sophisticated analytical techniques. The following provides a generalized workflow based on established methods for acyl-CoA analysis.[9][10][11][12][13]

Sample Preparation and Extraction

Objective: To rapidly quench metabolic activity, extract acyl-CoAs, and remove interfering substances.

Materials:

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Homogenizer (e.g., bead beater or sonicator)

-

Refrigerated centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water with internal standards)

-

Acetonitrile

-

Ammonium acetate solution

Protocol:

-

Tissue/Cell Collection and Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt all enzymatic activity. For cultured cells, rapidly aspirate the culture medium and quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. For cells, scrape the frozen cell lysate into a pre-chilled tube.

-

Extraction: Add ice-cold extraction buffer to the powdered tissue or cell lysate. Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

-

Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by equilibration with an appropriate buffer.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge to remove unbound contaminants.

-

Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol/ammonium formate).

-

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify THCA-CoA using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Protocol:

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for THCA-CoA and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of a THCA-CoA analytical standard. Quantify the amount of THCA-CoA in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Cellular Consequences of THCA-CoA Accumulation

The accumulation of THCA-CoA and its unconjugated form, THCA, has significant downstream consequences, contributing to the pathophysiology of Zellweger syndrome, particularly the associated liver disease.

Cellular Toxicity

C27-bile acids, including THCA and DHCA, are more cytotoxic than their mature C24 counterparts.[14] Their accumulation can lead to:

-

Mitochondrial Dysfunction: These intermediates can disrupt mitochondrial respiratory chain function, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[14]

-

Oxidative Stress: The increase in ROS contributes to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

-

Apoptosis and Necrosis: At lower concentrations, accumulating bile acid intermediates can induce apoptosis (programmed cell death), while at higher concentrations, they can cause necrosis (uncontrolled cell death).[14]

Dysregulation of Nuclear Receptor Signaling